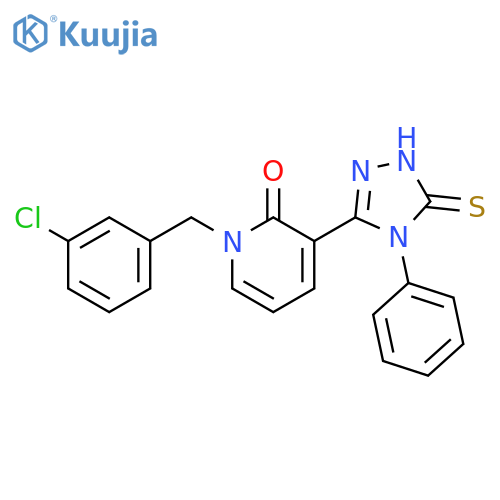

Cas no 677749-35-8 (1-(3-Chlorobenzyl)-3-(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone)

1-(3-Chlorobenzyl)-3-(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone 化学的及び物理的性質

名前と識別子

-

- 1-(3-chlorobenzyl)-3-(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone

- 2(1H)-Pyridinone, 1-[(3-chlorophenyl)methyl]-3-(4,5-dihydro-4-phenyl-5-thioxo-1H-1,2,4-triazol-3-yl)-

- 1-(3-Chlorobenzyl)-3-(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone

-

- MDL: MFCD00792173

- インチ: 1S/C20H15ClN4OS/c21-15-7-4-6-14(12-15)13-24-11-5-10-17(19(24)26)18-22-23-20(27)25(18)16-8-2-1-3-9-16/h1-12H,13H2,(H,23,27)

- InChIKey: BYQNTRCJRXYKKE-UHFFFAOYSA-N

- ほほえんだ: C1(=O)N(CC2=CC=CC(Cl)=C2)C=CC=C1C1N(C2=CC=CC=C2)C(=S)NN=1

じっけんとくせい

- 密度みつど: 1.4±0.1 g/cm3

- ゆうかいてん: 176-177℃

- ふってん: 576.1±60.0 °C at 760 mmHg

- フラッシュポイント: 302.2±32.9 °C

- じょうきあつ: 0.0±1.6 mmHg at 25°C

1-(3-Chlorobenzyl)-3-(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

1-(3-Chlorobenzyl)-3-(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | 10E-409S-0.5G |

1-(3-chlorobenzyl)-3-(1-phenyl-5-sulfanyl-4H-1lambda~5~,2,4-triazol-3-yl)-2(1H)-pyridinone |

677749-35-8 | >95% | 0.5g |

£385.00 | 2025-02-09 | |

| Key Organics Ltd | 10E-409S-1MG |

1-(3-chlorobenzyl)-3-(1-phenyl-5-sulfanyl-4H-1lambda~5~,2,4-triazol-3-yl)-2(1H)-pyridinone |

677749-35-8 | >95% | 1mg |

£28.00 | 2025-02-09 | |

| TRC | C141065-25mg |

1-(3-Chlorobenzyl)-3-(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone |

677749-35-8 | 25mg |

$ 230.00 | 2022-06-06 | ||

| Key Organics Ltd | 10E-409S-5MG |

1-(3-chlorobenzyl)-3-(1-phenyl-5-sulfanyl-4H-1lambda~5~,2,4-triazol-3-yl)-2(1H)-pyridinone |

677749-35-8 | >95% | 5mg |

£35.00 | 2025-02-09 | |

| Key Organics Ltd | 10E-409S-10MG |

1-(3-chlorobenzyl)-3-(1-phenyl-5-sulfanyl-4H-1lambda~5~,2,4-triazol-3-yl)-2(1H)-pyridinone |

677749-35-8 | >95% | 10mg |

£48.00 | 2025-02-09 | |

| Key Organics Ltd | 10E-409S-1G |

1-(3-chlorobenzyl)-3-(1-phenyl-5-sulfanyl-4H-1lambda~5~,2,4-triazol-3-yl)-2(1H)-pyridinone |

677749-35-8 | >95% | 1g |

£770.00 | 2025-02-09 | |

| Matrix Scientific | 162556-5g |

1-(3-Chlorobenzyl)-3-(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone |

677749-35-8 | 5g |

$7343.00 | 2023-09-07 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1614825-1mg |

1-(3-Chlorobenzyl)-3-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyridin-2(1H)-one |

677749-35-8 | 98% | 1mg |

¥509.00 | 2024-05-04 | |

| A2B Chem LLC | AI69123-1g |

1-[(3-chlorophenyl)methyl]-3-(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1,2-dihydropyridin-2-one |

677749-35-8 | >95% | 1g |

$1295.00 | 2024-04-19 | |

| A2B Chem LLC | AI69123-500mg |

1-[(3-chlorophenyl)methyl]-3-(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1,2-dihydropyridin-2-one |

677749-35-8 | >95% | 500mg |

$720.00 | 2024-04-19 |

1-(3-Chlorobenzyl)-3-(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone 関連文献

-

Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785

-

Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

-

Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908

-

Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946

-

Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335

-

J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038

-

Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

1-(3-Chlorobenzyl)-3-(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinoneに関する追加情報

Compound CAS No. 677749-35-8: 1-(3-Chlorobenzyl)-3-(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone

1-(3-Chlorobenzyl)-3-(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone is a complex organic compound with the CAS registry number 677749-35-8. This compound belongs to the class of heterocyclic compounds, specifically featuring a pyridinone ring fused with a triazole moiety. The structure of this compound is characterized by the presence of a chlorobenzyl group attached to the pyridinone ring and a sulfanyl-substituted triazole group at the 3-position of the pyridinone. These structural features make it a unique molecule with potential applications in various fields, including pharmaceuticals and agrochemicals.

The synthesis of this compound involves a multi-step process that typically includes nucleophilic substitution, condensation reactions, and possibly oxidation or reduction steps to achieve the desired functional groups. The chlorobenzyl group is introduced via nucleophilic substitution on an aromatic ring, while the triazole moiety is formed through a cyclization reaction involving an amine and an aldehyde or ketone. The sulfanyl group (-S-) within the triazole ring is introduced through thiolation or via sulfur-containing precursors.

Recent studies have highlighted the potential of this compound as a bioactive agent. For instance, research has shown that derivatives of this compound exhibit significant antimicrobial activity, particularly against gram-positive bacteria and certain fungal strains. This makes it a promising candidate for the development of new antibiotics or antifungal agents. Additionally, preliminary in vitro studies suggest that this compound may possess anti-inflammatory properties, which could be explored for therapeutic applications in inflammatory diseases.

In terms of pharmacokinetics, the compound's lipophilicity and molecular weight suggest that it may have moderate absorption and distribution properties. However, further studies are required to evaluate its bioavailability and metabolic stability in vivo. The presence of the sulfanyl group within the triazole ring may also influence its redox properties, potentially affecting its stability under physiological conditions.

The structural uniqueness of this compound also lends itself to applications in materials science. For example, derivatives of this compound could serve as precursors for the synthesis of advanced materials with tailored electronic properties. The pyridinone ring contributes to aromaticity and conjugation, while the triazole moiety introduces nitrogen atoms that can influence electronic conductivity and other material properties.

From an environmental perspective, understanding the degradation pathways of this compound is crucial for assessing its ecological impact. Studies have shown that under aerobic conditions, this compound undergoes oxidative degradation, primarily targeting the sulfanyl group and the aromatic rings. The rate of degradation is influenced by pH levels and temperature, with higher temperatures accelerating the process.

In conclusion, CAS No. 677749-35-8 represents a versatile organic compound with diverse potential applications across multiple disciplines. Its unique structure and bioactive properties make it an interesting target for further research and development in pharmaceuticals, agrochemicals, and materials science.

677749-35-8 (1-(3-Chlorobenzyl)-3-(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone) 関連製品

- 2060019-86-3(2-amino-5-fluoro-2-methylpentan-1-ol)

- 1409095-69-7(3-(octan-2-yloxy)propane-1-sulfonyl chloride)

- 1021056-39-2(2-bromo-N-(2,2,2-trifluoroethyl)aniline)

- 923773-32-4([(1-cyano-1-cyclopropylethyl)carbamoyl]methyl 1H-indole-2-carboxylate)

- 1257664-95-1(4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran)

- 1806813-68-2(4-Amino-6-(difluoromethyl)-3-fluoro-2-methoxypyridine)

- 1256629-14-7((R)-a-Amino-2-naphthalenebutanoic acid)

- 919093-57-5(6-(4-methoxybenzyl)-5H-pyrrolo[3,4-b]pyridin-7(6H)-one)

- 55981-29-8(2,5-Dibromo-1,3,4-thiadiazole)

- 1163249-89-5(1-Bromo-3-fluoro-5-(pentyloxy)benzene)